N-Butyroyl Phytosphingosine chemical structure and properties
N-Butyroyl Phytosphingosine chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of N-Butyroyl Phytosphingosine (B30862), a significant lipid molecule with relevance in skincare, cell biology, and as a synthetic intermediate. This guide details its chemical structure, physicochemical properties, biological significance, and key experimental protocols for its synthesis and evaluation.
Core Chemical and Physical Properties
N-Butyroyl Phytosphingosine, also known as C4-Phytoceramide, is a lipid molecule characterized by a phytosphingosine backbone N-acylated with a butyryl group (a C4 fatty acid). This structure imparts specific physicochemical properties that are critical for its function and application.[1][2]
Chemical Structure and Identifiers
The molecule consists of an 18-carbon aliphatic chain (the phytosphingosine base) featuring three hydroxyl groups and an amide linkage to a butyryl chain.[1]
Diagram of N-Butyroyl Phytosphingosine Chemical Structure
Caption: Chemical structure of N-Butyroyl Phytosphingosine.
Physicochemical Data Summary
The quantitative properties of N-Butyroyl Phytosphingosine are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| IUPAC Name | N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]butanamide | [3] |
| CAS Number | 409085-57-0 | [1][3][4] |
| Molecular Formula | C₂₂H₄₅NO₄ | [1][3][4] |
| Molecular Weight | 387.6 g/mol | [1][3][4] |
| Melting Point | 79-81 °C | [4] |
| Boiling Point | 588.7 ± 50.0 °C (Predicted) | [4] |
| Density | 0.990 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 13.65 ± 0.20 (Predicted) | [4] |
| LogP | 4.91690 | [4] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [4] |
| Storage Temperature | -20°C or Refrigerator | [1][4] |
Biological Significance and Signaling Pathways
While N-Butyroyl Phytosphingosine is often utilized as a synthetic intermediate for phytosphingosine isomers, its identity as a short-chain ceramide implies significant biological roles, primarily extrapolated from the functions of its parent molecule, phytosphingosine, and the broader class of ceramides (B1148491).[4][5][6]
Role in Skin Barrier Function
Phytosphingosine, the backbone of this molecule, is a crucial lipid component of the skin's stratum corneum.[7][8] It plays a vital role in maintaining the integrity of the skin's lipid barrier, which is essential for retaining moisture and protecting against environmental aggressors like pollutants and pathogens.[7][8][9]
Studies have shown that phytosphingosine enhances the skin's moisture levels by stimulating the biosynthesis and subsequent degradation of filaggrin, a key protein in the formation of the Natural Moisturizing Factor (NMF).[10] Furthermore, phytosphingosine and its derivatives possess anti-inflammatory and antimicrobial properties, making them beneficial for treating inflammatory skin conditions such as acne and eczema.[8]
Ceramide-Mediated Apoptosis Signaling
Ceramides, the class of molecules to which N-Butyroyl Phytosphingosine belongs, are well-established second messengers in cellular signaling, particularly in the induction of apoptosis (programmed cell death).[3][4] The generation of ceramide can be triggered by various cellular stresses and cytokine receptor activation.[4]
Once produced, ceramide can activate downstream signaling cascades. Key effectors include:
-
Protein Phosphatases (PP1 and PP2a): Ceramide activates these phosphatases, which can dephosphorylate and thereby regulate key proteins in cell signaling pathways that control proliferation and apoptosis.[1]
-
Kinase Suppressor of Ras (KSR): This protein kinase can be activated by ceramide, leading to the triggering of apoptosis through pathways such as the inactivation of the Ras-Raf1/MEK1 survival pathway.[1]
The culmination of these signaling events is the activation of caspases, the executioner enzymes of apoptosis.
Diagram of Generalized Ceramide-Mediated Apoptosis Pathway
Caption: Simplified ceramide signaling pathway in apoptosis.
Experimental Protocols
This section details methodologies for the synthesis of N-Butyroyl Phytosphingosine and for assessing its potential biological activities.
Synthesis of N-Butyroyl Phytosphingosine
A general and effective method for synthesizing ceramides involves the direct coupling of a sphingoid base with a fatty acid using a carbodiimide (B86325) reagent.[10][11]
Materials:
-
D-ribo-Phytosphingosine
-
Butyric acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or a similar carbodiimide
-
N-Hydroxysuccinimide (NHS) (optional, for improved efficiency)
-
Dichloromethane (CH₂Cl₂) or similar aprotic solvent
-
Silicic acid for column chromatography
-
Ethyl acetate (B1210297) and benzene (B151609) (or a less toxic alternative like toluene/heptane) for elution
Procedure:
-
Dissolve phytosphingosine and 1.1 to 1.5 molar equivalents of butyric acid in dichloromethane.
-
Add 1.5 equivalents of EDC (and 1.2 equivalents of NHS, if used) to the solution.
-
Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and evaporate the solvent in vacuo.
-
Purify the crude product by column chromatography on silicic acid. Elute with a gradient of ethyl acetate in benzene (or an appropriate alternative solvent system) to obtain pure N-Butyroyl Phytosphingosine.[11]
-
Expected yields are typically in the range of 60-75%.[10][11]
Diagram of Synthesis and Purification Workflow
Caption: Workflow for the synthesis of N-Butyroyl Phytosphingosine.
Keratinocyte Differentiation Assay
This assay assesses the potential of N-Butyroyl Phytosphingosine to induce the differentiation of skin cells, a key process in maintaining skin barrier health. The "calcium switch" model is a standard method.[3]
Materials:
-
Normal Human Epidermal Keratinocytes (NHEK)
-
Keratinocyte growth medium (low calcium, e.g., 0.07 mM)
-
Keratinocyte differentiation medium (high calcium, e.g., 1.8 mM)
-
N-Butyroyl Phytosphingosine stock solution (in a suitable vehicle like DMSO)
-
Reagents for Western Blotting (lysis buffer, antibodies for filaggrin and keratin-14, secondary antibodies, etc.)
Procedure:
-
Culture NHEK in low calcium growth medium until they reach approximately 80% confluency.
-
Induce differentiation by switching to a high calcium medium.
-
Treat the cells with various concentrations of N-Butyroyl Phytosphingosine (and a vehicle control).
-
Incubate for a period of 3 to 5 days.
-
Harvest the cells and lyse them to extract total protein.
-
Perform Western Blot analysis to determine the expression levels of the late-stage differentiation marker filaggrin and the early-stage marker keratin-14.
-
An increase in the filaggrin/keratin-14 ratio in treated cells compared to the control indicates a pro-differentiation effect.[3]
PPARα Activation Reporter Gene Assay
This assay can determine if N-Butyroyl Phytosphingosine acts as a ligand for Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor involved in skin barrier homeostasis.[11]
Materials:
-
A commercially available PPARα reporter cell line (e.g., containing a luciferase reporter gene linked to a PPARα-responsive promoter).
-
Cell culture medium and assay medium as per the manufacturer's instructions.
-
N-Butyroyl Phytosphingosine stock solution.
-
A known PPARα agonist as a positive control (e.g., GW590735).[12]
-
Luciferase detection reagent.
-
A plate-reading luminometer.
Procedure:
-
Dispense the PPARα reporter cells into a 96-well assay plate and pre-incubate for 4-6 hours.[5]
-
Prepare serial dilutions of N-Butyroyl Phytosphingosine and the positive control in the assay medium.
-
Remove the culture medium from the cells and add the treatment media containing the test compounds.
-
Incubate for 22-24 hours.[5]
-
Discard the treatment media and add the luciferase detection reagent to each well.
-
Quantify the luminescence (in Relative Light Units, RLU) using a luminometer.
-
An increase in luciferase activity in cells treated with N-Butyroyl Phytosphingosine compared to the vehicle control indicates agonist activity at the PPARα receptor.
References
- 1. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Addressing Differentiation in Live Human Keratinocytes by Assessment of Membrane Packing Order - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation of Epidermal Keratinocytes from Human Skin: The Scratch-Wound Assay for Assessment of Epidermal Keratinocyte Migration | Springer Nature Experiments [experiments.springernature.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The critical roles of bioactive sphingolipids in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A convenient procedure for the synthesis of ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. korambiotech.com [korambiotech.com]
